molecular formula C22H23N3O4S B2620778 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide CAS No. 893938-75-5

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide

Cat. No.: B2620778
CAS No.: 893938-75-5
M. Wt: 425.5
InChI Key: UFOFJYWVMNTUDU-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide is a complex synthetic compound featuring a thieno[3,4-c]pyrazole core, a 4-methoxyphenyl group, and a 4-phenylbutanamide side chain. The core structure is characterized by a sulfone group (denoted as 5,5-dioxido), which significantly enhances the molecule's polarity and may influence its solubility and interaction with biological targets. This compound is part of a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry and drug discovery due to their potential biological activities. Compounds based on the thienopyrazole scaffold have demonstrated a range of promising pharmacological properties in scientific research. Studies on similar derivatives have shown that these molecules can exhibit potent effects, including antimicrobial activity against various bacterial and fungal strains, as well as anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). Furthermore, research indicates that thienopyrazole derivatives possess notable anticancer potential, with mechanisms of action that may include the induction of apoptosis (programmed cell death) in cancer cell lines by activating key caspase pathways. The specific structural features of this compound—such as the 4-phenylbutanamide chain—are often incorporated to fine-tune properties like lipophilicity and steric bulk, which are critical for membrane permeability and target binding affinity. This product is supplied for in-vitro research applications only. All articles and product information are intended solely for informational purposes. The products are specifically designed for in-vitro studies, which are conducted outside of living organisms. These products are not categorized as medicines or drugs and have not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly prohibited to introduce this product into humans or animals.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-29-18-12-10-17(11-13-18)25-22(19-14-30(27,28)15-20(19)24-25)23-21(26)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOFJYWVMNTUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide is a complex organic compound notable for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, mechanisms of action, and biological effects based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 398.46 g/mol
  • IUPAC Name : N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The methoxyphenyl and phenylbutanamide groups contribute to its unique biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Substituents : The methoxyphenyl group is introduced via nucleophilic substitution reactions.
  • Final Modifications : The phenylbutanamide moiety is added to complete the structure.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising activity against various cancer cell lines:

Cell LineIC50 (μM)Reference
A549 (Lung)6.31
MCF-7 (Breast)7.95
HCT-116 (Colon)12.50

These results indicate significant cytotoxicity, particularly against lung and breast cancer cells.

The compound's mechanism involves:

  • Targeting Specific Proteins : It may interact with BCR-ABL fusion proteins associated with chronic myeloid leukemia (CML), modulating their activity and inhibiting tumor growth .
  • Inducing Apoptosis : Studies suggest that it may promote apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified this compound as a potent anticancer agent with significant effects on tumor growth inhibition .
  • In Vivo Studies :
    • Preliminary in vivo studies showed that administration of the compound led to reduced tumor size in xenograft models, indicating its potential for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological relevance. Below is a detailed comparison:

Table 1: Key Structural and Spectral Comparisons

Compound Name / ID Core Structure Key Substituents Spectral Features (IR/NMR) Functional Implications
Target Compound Thieno[3,4-c]pyrazol 4-Methoxyphenyl, 4-phenylbutanamide - S=O stretch: ~1250 cm⁻¹ (sulfonyl)
- OCH₃: ~2830 cm⁻¹ (C-O)
- Aromatic H: δ 6.8–7.5 ppm (methoxy/phenyl)
Enhanced solubility, moderate lipophilicity
Compounds [7–9] () 1,2,4-Triazole 4-Sulfonylphenyl, 2,4-difluorophenyl - C=S stretch: 1247–1255 cm⁻¹
- NH stretch: 3278–3414 cm⁻¹
- Absent C=O (1663–1682 cm⁻¹)
Higher polarity, fluorine-enhanced bioavailability
Compounds m, n, o () Butanamide derivatives Dimethylphenoxy, oxazolidinone - Hydroxy/amide NH: ~3300 cm⁻¹
- Complex aromatic shifts (δ 7.0–8.2 ppm)
Potential CNS activity, metabolic stability
Compounds s, t () Thiazol/oxazolidinone Hydroperoxypropan, methylureido - Hydroperoxide O-O: ~880 cm⁻¹
- Thiazol C-S: ~680 cm⁻¹
Oxidative stability challenges, niche targeting

Core Heterocycle and Electronic Effects

  • Thieno[3,4-c]pyrazol vs. The sulfonyl group in both systems stabilizes negative charge distribution, but the methoxyphenyl substituent in the target compound introduces electron-donating effects, contrasting with electron-withdrawing fluorine in [7–9] .
  • Butanamide Derivatives ():
    The 4-phenylbutanamide chain in the target compound is less sterically hindered than the diphenylhexanamide backbones in compounds m, n, o, suggesting improved membrane permeability .

Substituent-Driven Pharmacological Profiles

  • Methoxy vs. Halogen Substituents:
    The 4-methoxyphenyl group in the target compound likely reduces toxicity compared to bromine/chlorine-containing analogs (e.g., compounds [4–6] in ), which may exhibit higher metabolic activation risks .

  • Sulfonyl vs. Hydroperoxide Groups:
    Unlike compounds s and t (), the target compound’s sulfonyl group avoids oxidative instability associated with hydroperoxide moieties, enhancing shelf-life .

Spectral and Analytical Insights

  • IR Spectroscopy:
    The absence of a C=O stretch (1663–1682 cm⁻¹) in the target compound distinguishes it from hydrazinecarbothioamide precursors (compounds [4–6]), confirming successful cyclization .

  • NMR Shifts: The methoxy proton resonance (δ ~3.8 ppm) and sulfonyl-induced deshielding of adjacent protons (δ 7.2–7.5 ppm) are critical markers for structural validation .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of a thieno[3,4-c]pyrazole core. Key precursors include 4-methoxyphenylhydrazine and functionalized thiophene derivatives. Reaction conditions (e.g., microwave-assisted synthesis at controlled temperatures) are critical for optimizing yield (reported 45–68%) . Purification often employs column chromatography with ethyl acetate/hexane gradients, followed by recrystallization . Example Protocol:

Cyclocondensation of 4-methoxyphenylhydrazine with thiophene-3,4-dicarboxylic acid under reflux (110°C, 8h).

Sulfonation using chlorosulfonic acid at 0–5°C.

Amidation with 4-phenylbutanoyl chloride in dry DCM, catalyzed by triethylamine .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substituent positions (e.g., methoxyphenyl at C2, sulfonyl groups at C5).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 483.12 vs. calculated 483.14) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ indicate carbonyl groups; sulfonyl S=O stretches appear at 1150–1250 cm⁻¹ .

Q. How is the compound’s stability assessed under experimental conditions?

  • Methodological Answer : Stability studies involve:
  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C suggests thermal robustness.
  • pH-dependent stability : Incubate in buffers (pH 3–10) for 24h; monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond in acidic conditions) .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

  • Methodological Answer : Contradictions often arise from metabolic instability or off-target effects. Strategies include:
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma.
  • Structure-Activity Relationship (SAR) Studies : Modify the phenylbutanamide moiety to enhance metabolic resistance (e.g., fluorination at C4 of the phenyl group) .
  • Target Engagement Assays : Employ cellular thermal shift assays (CETSA) to confirm binding to proposed targets (e.g., COX-2 or kinases) .

Q. What computational methods are used to predict and optimize its pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Assess binding modes to targets (e.g., 100-ns simulations in GROMACS with AMBER force fields).
  • ADMET Prediction : Tools like SwissADME predict logP (~3.2), moderate solubility (LogS = -4.1), and CYP450 inhibition risks .
  • Quantum Mechanical (QM) Calculations : Optimize sulfonyl group geometry to enhance hydrogen bonding with active sites .

Q. How can reaction yields be improved while minimizing by-products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply fractional factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2⁴ factorial design identified dichloromethane and 1.2 eq. of triethylamine as optimal for amidation (yield increased from 52% to 78%) .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 8h to 30min) and improve regioselectivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar thienopyrazole derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., anti-inflammatory activity ranges from 1.2 µM to >50 µM).
  • Crystallographic Studies : Resolve structural ambiguities (e.g., sulfonyl group orientation affecting target binding) .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence polarization) and cell-based (e.g., NF-κB luciferase reporter) assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.